3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
Description
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic flavonoid derivative characterized by a chromen-4-one (benzopyran-4-one) core substituted with a 2-bromophenoxy group at the 3-position, a methyl group at the 2-position, and a diethylcarbamate moiety at the 7-position. This compound belongs to a class of chromenone derivatives widely studied for their biological activities, including antitumor and receptor antagonism properties . The bromine atom at the 2-position of the phenoxy group introduces steric and electronic effects that may enhance binding affinity or metabolic stability compared to non-halogenated analogs .
Properties
IUPAC Name |
[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO5/c1-4-23(5-2)21(25)27-14-10-11-15-18(12-14)26-13(3)20(19(15)24)28-17-9-7-6-8-16(17)22/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCZZOWEZDNOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theGenome polyprotein in Hepatitis C Virus (HCV).
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions.
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, metabolism by liver enzymes, and excretion through renal and biliary routes.
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may exert its effects by modulating the activity of its target proteins, thereby influencing the cellular processes controlled by these proteins.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules. For instance, the compound’s stability and activity might decrease at extreme pH or temperature conditions. Additionally, the presence of other molecules might either enhance or inhibit the compound’s activity through synergistic or antagonistic effects.
Biological Activity
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structure incorporates a bromophenoxy group and a diethylcarbamate moiety, which contribute to its potential biological activities. This article explores the compound's biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is C18H18BrO5N, with a molecular weight of approximately 402.24 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 546.6 ± 50.0 °C |
| Flash Point | 284.4 ± 30.1 °C |
| LogP | 4.35 |
These properties suggest that the compound may exhibit significant lipophilicity, potentially influencing its absorption and distribution in biological systems.
Biological Activity
Research indicates that compounds with chromenone structures often exhibit a range of biological activities, including:
- Antioxidant Activity : The chromenone structure is known for its ability to scavenge free radicals, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial and fungal strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various chromenone derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Enzyme Inhibition : Another investigation focused on the inhibitory effects of chromenone derivatives on xanthine oxidase, an enzyme implicated in gout. Compounds demonstrated varying degrees of inhibition, with some showing IC50 values in the low micromolar range .
- Antioxidant Studies : Research has highlighted the antioxidant capacity of similar compounds through DPPH radical scavenging assays, indicating their potential as protective agents against oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and bioactivity |
| Carbamate Moiety | Potentially increases solubility and bioavailability |
| Methyl Group | May influence metabolic stability |
These modifications can be crucial for optimizing the compound's therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Carbamate Variations : Diethylcarbamate in the target compound offers a balance between steric bulk and enzymatic stability, whereas dimethylcarbamate () may exhibit faster hydrolysis in vivo due to smaller alkyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
